molecular formula C23H23FN4O2S B2728926 1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359310-74-9

1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2728926
CAS No.: 1359310-74-9
M. Wt: 438.52
InChI Key: INSXRWYLQFBSDV-UHFFFAOYSA-N
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Description

1-Ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a bicyclic nitrogen-containing heterocycle derived from the pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold. This core structure is notable for its pharmacological relevance, particularly in anticoagulant and anticancer research . The compound features three key substituents:

  • 1-Ethyl group at position 1, enhancing lipophilicity and metabolic stability.
  • (4-Fluorobenzyl)thio moiety at position 5, which may improve binding affinity to enzymatic targets through hydrophobic and halogen-bonding interactions.
  • 4-Methoxybenzyl group at position 6, a common pharmacophore in factor Xa inhibitors for anticoagulant activity .

Synthetic routes for analogous compounds typically involve cyclization of pyrazole-carboxamide precursors or microwave-assisted oxidative coupling, as seen in related pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives .

Properties

IUPAC Name

1-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-5-9-18(24)10-6-17)27(22(21)29)13-16-7-11-19(30-3)12-8-16/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSXRWYLQFBSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-tubercular and anti-cancer applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C23H23FN4O2S
  • Molecular Weight : 438.52 g/mol
  • CAS Number : 1359310-74-9

The compound features a pyrazolo[4,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of substituents such as the 4-fluorobenzyl and 4-methoxybenzyl groups contributes to its pharmacological properties.

Anti-tubercular Activity

Recent studies have explored the anti-tubercular potential of compounds related to pyrazolo[4,3-d]pyrimidines. In a study evaluating various derivatives, compounds with similar structures demonstrated significant inhibitory effects against Mycobacterium tuberculosis:

  • IC50 Values : The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacteria responsible for tuberculosis .

Anti-cancer Activity

The compound's structural characteristics suggest potential anti-cancer properties. Research has indicated that pyrazolo derivatives can inhibit various cancer cell lines:

  • Cytotoxicity Studies : Compounds similar to this compound have shown significant cytotoxicity against several human cancer cell lines:
    • HCT116 (IC50 = 0.39 ± 0.06 μM)
    • MCF-7 (IC50 = 0.46 ± 0.04 μM) .

Case Studies and Experimental Data

  • Study on Pyrazole Derivatives :
    • A series of pyrazole derivatives were synthesized and evaluated for their anti-cancer activities.
    • Key findings indicated that certain compounds displayed strong inhibition of Aurora-A kinase, a target in cancer treatment, with IC50 values as low as 0.16 ± 0.03 µM .
  • Docking Studies :
    • Molecular docking studies revealed that the interactions between the compound and its biological targets are favorable, suggesting a mechanism for its anti-tumor activity.
    • The binding affinity was assessed using various computational models, indicating its suitability for further development as an anti-cancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
Anti-cancerHCT1160.39 ± 0.06
Anti-cancerMCF-70.46 ± 0.04
Kinase InhibitionAurora-A0.16 ± 0.03

Scientific Research Applications

1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has garnered attention for its potential biological activities, particularly in:

Antitubercular Activity

Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant activity against Mycobacterium tuberculosis. The compound's structure suggests it may possess similar efficacy. A study demonstrated that related compounds had IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating a promising avenue for further investigation into its antitubercular properties .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. In vitro studies have indicated that modifications to the compound can enhance its selectivity and potency against various cancer cell lines. For example, docking studies suggest that similar compounds effectively inhibit key metabolic pathways in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also significant. Research has shown that compounds with similar structures can exhibit broad-spectrum antimicrobial activity. The presence of sulfur and fluorine atoms may enhance binding affinity to target proteins involved in microbial resistance mechanisms .

Case Study 1: Antitubercular Screening

In a recent study, various substituted pyrazolo[4,3-d]pyrimidine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain structural modifications could lead to enhanced efficacy, supporting the hypothesis that this compound could be a viable candidate for further development in anti-tubercular therapies.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that several derivatives of pyrazolo[4,3-d]pyrimidines were non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for the compound and suggests potential for therapeutic applications without significant adverse effects on human cells .

Comparison with Similar Compounds

Factor Xa Inhibition

  • The target compound shares structural similarities with 1-(4-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a potent factor Xa inhibitor (IC₅₀ = 0.8 nM) . The 4-methoxybenzyl group in the target compound may mimic the 4-methoxyphenyl P1 moiety critical for binding to factor Xa’s S1 pocket.

Telomerase vs. mTOR Activity

  • Pyrazole-5-carboxamide derivatives (e.g., compound 8e) exhibit superior antiproliferative activity (IC₅₀ = 0.4 µM) compared to pyrazolo[4,3-d]pyrimidin-7(6H)-ones (e.g., compound 9a, IC₅₀ = 2.1 µM) in cancer cell lines, suggesting that the carboxamide group enhances telomerase binding . The target compound’s thioether and benzyl groups may shift its selectivity toward mTOR or other kinases rather than telomerase.

Pharmacokinetic and Physicochemical Properties

  • The 4-methoxybenzyl moiety may enhance metabolic stability relative to compounds with primary alkyl chains (e.g., 5-butylamino derivatives), which are prone to oxidative degradation .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-d]pyrimidin-7(6H)-one core?

Answer: The core structure can be synthesized via multi-step reactions involving cyclization and substitution. For example, refluxing precursors (e.g., pyrazole-5-amines) with α,β-unsaturated carbonyl compounds in toluene, catalyzed by trifluoroacetic acid (TFA), yields the pyrazolo-pyrimidinone scaffold . Key steps include optimizing reaction time (3–12 hours) and solvent choice (polar aprotic solvents enhance regioselectivity). Post-synthesis, purification via column chromatography or recrystallization (e.g., ethanol/dioxane) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure post-synthesis?

Answer:

  • 1^1H/13^{13}C NMR : Assign chemical shifts to aromatic protons (δ 6.5–8.0 ppm for fluorobenzyl/methoxybenzyl groups) and methyl/ethyl substituents (δ 1.0–2.5 ppm) .
  • IR Spectroscopy : Confirm thioether (C–S stretch at ~650 cm1^{-1}) and carbonyl (C=O at ~1700 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. How can researchers design in vitro assays to screen for biological activity?

Answer:

  • Enzyme Inhibition Assays : Target kinases or phosphodiesterases using fluorescence-based or radiometric methods. Pre-incubate the compound with recombinant enzymes (e.g., 1–10 µM) and measure residual activity .
  • Cell Viability Assays : Use MTT/XTT assays on cancer cell lines (e.g., IC50_{50} determination) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to kinase targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding (e.g., pyrimidinone carbonyl with Lys/Arg residues) and hydrophobic interactions (fluorobenzyl/methoxybenzyl groups) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses and calculate binding free energies (MM-PBSA/GBSA) .

Q. How can researchers resolve discrepancies in NMR data of synthetic intermediates?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) and assign coupling pathways .
  • X-ray Crystallography : Determine crystal structures of intermediates to confirm regiochemistry and stereochemistry .
  • Cross-Validation : Compare experimental data with computed NMR shifts (DFT calculations, e.g., Gaussian 09) .

Q. What strategies optimize regioselectivity in pyrimidine ring substitutions?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -F) direct electrophilic substitution to para positions. Use directing groups (e.g., -OMe) to control site selectivity .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., using Boc groups) to achieve sequential functionalization .

Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl) impact biological activity?

Answer:

  • Fluorine Substituents : Enhance metabolic stability and membrane permeability via reduced polar surface area. Compare IC50_{50} values in enzyme assays between fluorinated and non-fluorinated analogs .
  • Methoxy Groups : Modulate electron density and π-π stacking in hydrophobic pockets. Test analogs with -OCH3_3 vs. -CF3_3 substituents in cellular uptake assays .

Q. What methodologies quantify trace impurities in synthesized batches?

Answer:

  • HPLC-UV/HRMS : Use C18 columns (acetonitrile/water gradient) to separate impurities. Validate with spiked standards and limit quantification to <0.1% .
  • NMR Relaxation Methods : Detect low-abundance impurities (e.g., dimerization by-products) via 19^{19}F NMR relaxation time analysis .

Q. How can researchers analyze the compound’s metabolic stability in hepatic microsomes?

Answer:

  • Incubation Protocol : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench reactions at 0/15/30/60 minutes with acetonitrile .
  • LC-MS/MS Analysis : Quantify parent compound depletion and identify metabolites (e.g., demethylation or sulfoxidation products) using high-resolution MS .

Q. What experimental approaches validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and quantify remaining soluble target protein (e.g., kinase) via Western blot .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound and crosslink to target proteins in live cells for pull-down/MS identification .

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